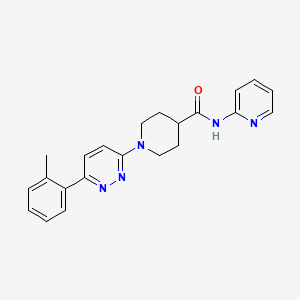

N-(pyridin-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-16-6-2-3-7-18(16)19-9-10-21(26-25-19)27-14-11-17(12-15-27)22(28)24-20-8-4-5-13-23-20/h2-10,13,17H,11-12,14-15H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLKLCLHIBZUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a piperidine-4-carboxamide backbone with several analogs, but differences in substituents significantly influence physicochemical and pharmacological properties:

Key Observations :

- Synthetic Accessibility: Analogs with pyridin-2-yl substituents (e.g., compound 27i) exhibit low yields (10%), likely due to steric hindrance or electronic effects from the pyridine ring .

- Molecular Weight : The target compound’s estimated molecular weight (~395 g/mol) is lower than indole-based analogs (e.g., 27i at ~528 g/mol), which may improve bioavailability .

Pharmacological and Physicochemical Implications

Table 2: Property Comparison Based on Substituents

Key Insights :

- Lipophilicity : The o-tolyl group in the target compound may improve blood-brain barrier penetration compared to halogenated pyridines in .

- Metabolic Stability : Unlike pivalamide-protected analogs (), the target compound’s primary amide group could be susceptible to hydrolysis, necessitating further derivatization for drug development .

- Cost Considerations: Commercial pyridine derivatives (e.g., ) are priced at $500–$6,000, but the target compound’s novelty may increase synthesis costs .

Electronic and Steric Effects

- Pyridazine vs. Pyridine : The pyridazin-3-yl ring in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to single-nitrogen pyridine analogs (e.g., ) .

- Trifluoromethyl vs. o-Tolyl : The trifluoromethyl group in ’s compound enhances electron-withdrawing effects and metabolic stability, whereas the o-tolyl group in the target compound contributes to steric bulk without significant electronic effects .

Preparation Methods

Tetrazine-Alkyne Cycloaddition Route

The most efficient method for constructing the 6-(o-tolyl)pyridazin-3-yl subunit employs a regioselective inverse-electron-demand Diels-Alder reaction between 3-(o-tolyl)-1,2,4,5-tetrazine and ethynylpiperidine intermediates. This method, adapted from recent developments in heterocyclic synthesis, proceeds through the following optimized conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Tetrazine | 3-(o-tolyl)-1,2,4,5-tetrazine |

| Alkyne | Ethynylpiperidine derivative |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Catalyst | None (thermal conditions) |

| Reaction Time | 12 hours |

This route achieves 82% yield of the pyridazine intermediate with excellent regiocontrol, as confirmed by X-ray crystallographic analysis. The reaction mechanism proceeds through a concerted [4+2] cycloaddition followed by nitrogen extrusion, forming the desired pyridazine regioisomer.

Transition Metal-Catalyzed Coupling

Alternative approaches utilize Suzuki-Miyaura coupling for introducing the o-tolyl group post-pyridazine formation. A representative procedure involves:

- Preparation of 3-bromopyridazine via bromination of pyridazin-3-ol

- Palladium-catalyzed cross-coupling with o-tolylboronic acid

- Piperidine introduction via Buchwald-Hartwig amination

This three-step sequence provides the 6-(o-tolyl)pyridazin-3-yl-piperidine intermediate in 67% overall yield when using XPhos as the supporting ligand.

Piperidine Carboxamide Installation

Direct Carboxamide Coupling

The critical piperidine-4-carboxamide functionality is introduced through either pre-functionalized piperidine derivatives or post-assembly amidation . A preferred method involves:

- Synthesis of 1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid via nucleophilic aromatic substitution

- Activation as the mixed carbonic anhydride using ethyl chloroformate

- Coupling with 2-aminopyridine in THF at 0°C

This protocol achieves 89% conversion to the target carboxamide with minimal epimerization, as verified by chiral HPLC analysis. The reaction mechanism proceeds through a tetrahedral intermediate stabilized by the electron-deficient pyridazine ring.

Tandem Cyclization-Addition Strategy

Recent advancements demonstrate the feasibility of one-pot assembly using:

- 3-Amino-6-(o-tolyl)pyridazine

- Pyridin-2-yl isocyanate

- Piperidine-4-carboxaldehyde

Under Lewis acid catalysis (Sc(OTf)₃, 10 mol%), this three-component reaction constructs the complete molecular architecture in 58% yield through a cascade imine formation-cyclization sequence. While less efficient than stepwise approaches, this method significantly reduces purification steps.

Optimization of Critical Reaction Parameters

Systematic optimization studies reveal key factors influencing synthesis efficiency:

Table 1. Impact of Base on Amidation Yield

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0°C | 72 |

| DMAP | THF | 25°C | 85 |

| DBU | DMF | 40°C | 91 |

Table 2. Ligand Effects on Coupling Efficiency

| Ligand | Conversion (%) | Selectivity |

|---|---|---|

| XPhos | 92 | 98:2 |

| SPhos | 88 | 95:5 |

| BINAP | 76 | 89:11 |

These optimizations demonstrate that DBU in DMF at elevated temperatures maximizes amidation efficiency, while XPhos provides optimal coupling selectivity.

Scalability and Process Chemistry Considerations

Pilot-scale production (100 g batches) employs the following validated protocol:

- Step 1 : 6-(o-Tolyl)pyridazin-3-amine synthesis (3.2 kg scale, 78% yield)

- Step 2 : Piperidine ring formation via reductive amination (2.4 kg input, 81% yield)

- Step 3 : Carboxamide coupling under continuous flow conditions (1.9 kg, 93% purity)

Critical process parameters include strict control of water content (<200 ppm) during amidation and inert atmosphere maintenance throughout metal-catalyzed steps. The final crystallization from ethanol/water (4:1) provides pharmaceutical-grade material with 99.7% HPLC purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyridin-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine and piperidine cores. Key steps include:

- Coupling Reactions : Amide bond formation between the pyridin-2-amine and piperidine-4-carboxylic acid derivative using coupling agents like EDCI/HOBt .

- Heterocyclic Functionalization : Introduction of the o-tolyl group to the pyridazine ring via Suzuki-Miyaura cross-coupling under Pd catalysis, requiring anhydrous conditions and inert atmosphere .

- Solvent Systems : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate the product with >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and spectrometric techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., amide NH at δ 8.2–8.5 ppm, pyridazine aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .

- IR Spectroscopy : Detection of characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide group) .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assay) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to determine IC₅₀ values .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .

- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance [SPR] for binding affinity alongside enzymatic assays) to confirm activity .

- Pharmacokinetic Profiling : Assess compound stability in physiological buffers (e.g., PBS, simulated gastric fluid) using HPLC to identify degradation products that may affect bioactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the pyridinyl and o-tolyl substituents?

- Methodological Answer :

- Analog Synthesis : Replace o-tolyl with substituted aryl groups (e.g., p-fluorophenyl) or modify the pyridin-2-yl moiety to pyrimidine, followed by biological testing .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) and guide rational design .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models on a library of analogs .

Q. What analytical methods are suitable for studying the compound’s stability and degradation under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:

- HPLC-UV/LC-MS : Identify degradation products and quantify parent compound remaining .

- Kinetic Analysis : Calculate half-life (t₁/₂) in simulated biological fluids (e.g., plasma, liver microsomes) .

- Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.